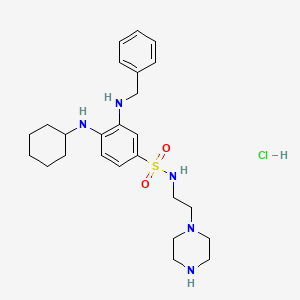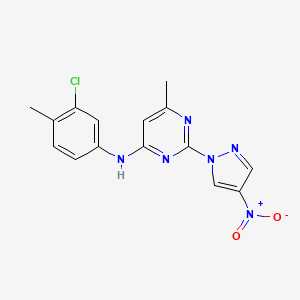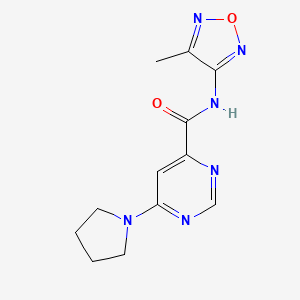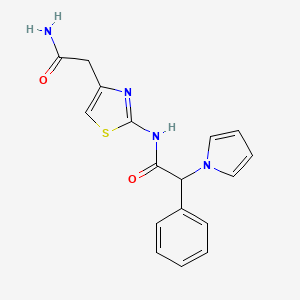![molecular formula C16H22N2O3 B2603682 [4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone CAS No. 2411266-13-0](/img/structure/B2603682.png)
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the early 1980s and has been extensively studied for its potential use in scientific research.
Mécanisme D'action
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone 15-4513 acts as a selective antagonist of the benzodiazepine receptor, which is a GABA-A receptor subtype. It binds to the receptor site and prevents the binding of benzodiazepine agonists, thus blocking the effects of these compounds.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the sedative and anxiolytic effects of benzodiazepine agonists, as well as to block the memory impairment caused by these compounds. It has also been shown to modulate the activity of GABA-A receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone 15-4513 has several advantages for laboratory experiments. It is a selective antagonist of the benzodiazepine receptor, which allows for the specific study of the role of this receptor in various physiological and biochemical processes. However, there are also some limitations to its use, including potential off-target effects and the need for appropriate controls.
Orientations Futures
There are many potential future directions for research involving [4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone 15-4513. One area of interest is the study of the role of the benzodiazepine receptor in the regulation of circadian rhythms and sleep. Another area of interest is the potential use of this compound 15-4513 in the treatment of benzodiazepine addiction and withdrawal. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound 15-4513 and its potential therapeutic applications.
Méthodes De Synthèse
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone 15-4513 can be synthesized through a multi-step process involving the reaction of 2-methoxybenzylamine with 2-bromo-4-methyl-1,3-oxazole, followed by the reaction of the resulting intermediate with epichlorohydrin. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
[4-(2-Methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone 15-4513 has been used extensively in scientific research as a selective antagonist of the benzodiazepine receptor. It has been used to study the role of the benzodiazepine receptor in various physiological and biochemical processes, including anxiety, memory, and sleep regulation.
Propriétés
IUPAC Name |
[4-(2-methoxyphenyl)-7-methyl-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-8-17(13-5-3-4-6-14(13)20-2)9-10-18(12)16(19)15-11-21-15/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESXPYUGVFUAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1C(=O)C2CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2603599.png)
![3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2603601.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B2603602.png)





![3-[(2-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2603612.png)



![N-(4-acetylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2603619.png)
![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)
